molecular formula C16H21N3O3 B7565030 N-butyl-2-(1,4-dioxo-3H-phthalazin-2-yl)-N-ethylacetamide

N-butyl-2-(1,4-dioxo-3H-phthalazin-2-yl)-N-ethylacetamide

Katalognummer B7565030
Molekulargewicht: 303.36 g/mol
InChI-Schlüssel: MZGPYQJAJGKCGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-butyl-2-(1,4-dioxo-3H-phthalazin-2-yl)-N-ethylacetamide, also known as BDP-9066, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This molecule has shown promise in various areas of research, including neuroscience, cancer, and inflammation. In

Wirkmechanismus

N-butyl-2-(1,4-dioxo-3H-phthalazin-2-yl)-N-ethylacetamide inhibits the activity of the NMDA receptor by binding to the receptor's glycine site. This binding prevents the activation of the receptor by glycine, which is necessary for the receptor to function. In cancer cells, N-butyl-2-(1,4-dioxo-3H-phthalazin-2-yl)-N-ethylacetamide induces cell cycle arrest and apoptosis by downregulating the expression of cyclin-dependent kinases and upregulating the expression of pro-apoptotic genes. Inflammatory cytokine production is inhibited by N-butyl-2-(1,4-dioxo-3H-phthalazin-2-yl)-N-ethylacetamide through the inhibition of the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
N-butyl-2-(1,4-dioxo-3H-phthalazin-2-yl)-N-ethylacetamide has been shown to have a low toxicity profile in vitro and in vivo. In animal studies, the compound has been well-tolerated at doses up to 100 mg/kg. N-butyl-2-(1,4-dioxo-3H-phthalazin-2-yl)-N-ethylacetamide has also been shown to have good pharmacokinetic properties, with a half-life of approximately 4 hours in rats.

Vorteile Und Einschränkungen Für Laborexperimente

N-butyl-2-(1,4-dioxo-3H-phthalazin-2-yl)-N-ethylacetamide has several advantages for lab experiments. The compound is relatively easy to synthesize and has a low toxicity profile, making it suitable for in vitro and in vivo studies. N-butyl-2-(1,4-dioxo-3H-phthalazin-2-yl)-N-ethylacetamide also has potential therapeutic applications in various areas of research, including neuroscience, cancer, and inflammation.
One limitation of N-butyl-2-(1,4-dioxo-3H-phthalazin-2-yl)-N-ethylacetamide is its specificity for the NMDA receptor's glycine site. This specificity may limit the compound's potential therapeutic applications in neuroscience research. Additionally, N-butyl-2-(1,4-dioxo-3H-phthalazin-2-yl)-N-ethylacetamide's mechanism of action in cancer cells is not fully understood, which may limit its potential as a cancer therapeutic agent.

Zukünftige Richtungen

There are several future directions for research on N-butyl-2-(1,4-dioxo-3H-phthalazin-2-yl)-N-ethylacetamide. In neuroscience, further studies are needed to determine the compound's potential therapeutic applications in the treatment of neurodegenerative diseases. In cancer research, additional studies are needed to fully understand N-butyl-2-(1,4-dioxo-3H-phthalazin-2-yl)-N-ethylacetamide's mechanism of action and potential as a therapeutic agent. In inflammation research, further studies are needed to determine the compound's potential therapeutic applications in the treatment of inflammatory diseases.
Conclusion:
N-butyl-2-(1,4-dioxo-3H-phthalazin-2-yl)-N-ethylacetamide is a novel compound that has shown promise in various areas of scientific research, including neuroscience, cancer, and inflammation. The compound's ability to inhibit the activity of the NMDA receptor, induce cell cycle arrest and apoptosis in cancer cells, and inhibit the production of pro-inflammatory cytokines makes it a potential therapeutic agent. Further research is needed to fully understand N-butyl-2-(1,4-dioxo-3H-phthalazin-2-yl)-N-ethylacetamide's mechanism of action and potential therapeutic applications.

Synthesemethoden

N-butyl-2-(1,4-dioxo-3H-phthalazin-2-yl)-N-ethylacetamide is synthesized through a multistep process involving the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate to form 2-ethyl-2-(2-nitrophenyl)acetonitrile. This intermediate is then reduced to 2-ethyl-2-(2-aminophenyl)acetonitrile, which is then reacted with butyl isocyanate to form N-butyl-2-(1,4-dioxo-3H-phthalazin-2-yl)-N-ethylacetamide.

Wissenschaftliche Forschungsanwendungen

N-butyl-2-(1,4-dioxo-3H-phthalazin-2-yl)-N-ethylacetamide has shown potential in various areas of research, including neuroscience, cancer, and inflammation. In neuroscience, N-butyl-2-(1,4-dioxo-3H-phthalazin-2-yl)-N-ethylacetamide has been shown to inhibit the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. This inhibition may have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In cancer research, N-butyl-2-(1,4-dioxo-3H-phthalazin-2-yl)-N-ethylacetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. This inhibition is thought to be due to the compound's ability to induce cell cycle arrest and apoptosis in cancer cells. N-butyl-2-(1,4-dioxo-3H-phthalazin-2-yl)-N-ethylacetamide may have potential as a cancer therapeutic agent.
In inflammation research, N-butyl-2-(1,4-dioxo-3H-phthalazin-2-yl)-N-ethylacetamide has been shown to inhibit the production of pro-inflammatory cytokines in vitro and in vivo. This inhibition may have potential therapeutic applications in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

Eigenschaften

IUPAC Name

N-butyl-2-(1,4-dioxo-3H-phthalazin-2-yl)-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-3-5-10-18(4-2)14(20)11-19-16(22)13-9-7-6-8-12(13)15(21)17-19/h6-9H,3-5,10-11H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGPYQJAJGKCGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)C(=O)CN1C(=O)C2=CC=CC=C2C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.